Fluopicolide

説明

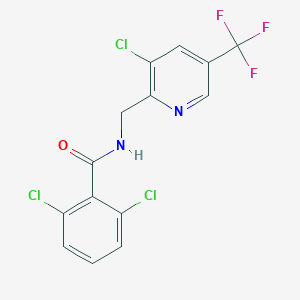

Structure

3D Structure

特性

IUPAC Name |

2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3F3N2O/c15-8-2-1-3-9(16)12(8)13(23)22-6-11-10(17)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOYJIHYACSLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034624 | |

| Record name | Fluopicolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 2.80 mg/L at 20 °C, Solvent solubility (g/L at 20 °C): n-hexane 0.20; ethanol 19.2; toluene 20.5; ethyl acetate 37.7; acetone 74.7; dichloromethane 126; dimethyl sulfoxide 183 | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.65 g/cu cm | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-9 mm Hg at 25 °C | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Beige solid | |

CAS No. |

239110-15-7 | |

| Record name | Fluopicolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239110-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluopicolide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239110157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluopicolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOPICOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRO75M67P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149 °C | |

| Record name | Fluopicolide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fluopicolide's Disruption of Spectrin-Like Proteins in Phytophthora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopicolide is a potent oomyceticide with a unique mode of action targeting the cytoskeleton of Phytophthora species. This technical guide provides an in-depth analysis of fluopicolide's effect on spectrin-like proteins, crucial components for maintaining cell membrane integrity in these destructive plant pathogens. Through a comprehensive review of existing literature, this document consolidates quantitative data on fluopicolide's efficacy, details key experimental protocols for studying its mechanism of action, and visualizes the proposed signaling and structural disruption pathways. This guide is intended to serve as a valuable resource for researchers in plant pathology, mycology, and fungicide development, offering a foundational understanding of fluopicolide's molecular interactions and providing methodologies for further investigation.

Introduction

Phytophthora species are devastating plant pathogens responsible for significant economic losses in agriculture worldwide. The development of effective and specific fungicides is crucial for managing the diseases caused by these oomycetes. Fluopicolide represents a distinct class of fungicides that exhibit high efficacy against a broad spectrum of oomycetes, including strains resistant to other commercially available fungicides.[1][2] This suggests a novel mode of action, which has been identified as the disruption of the cellular localization of spectrin-like proteins.[3][4]

Spectrin-like proteins are essential components of the cytoskeleton, forming a network that supports the plasma membrane and maintains cell shape and integrity.[5] In Phytophthora, these proteins are vital for various developmental stages, including mycelial growth, sporulation, and zoospore motility. Fluopicolide's primary fungicidal activity stems from its ability to induce the rapid delocalization of these spectrin-like proteins from the plasma membrane into the cytoplasm, leading to a loss of membrane integrity, cell swelling, and eventual lysis. This guide delves into the technical details of this interaction, providing researchers with the necessary information to understand and investigate this unique mechanism.

Quantitative Data: Efficacy of Fluopicolide against Phytophthora

The efficacy of fluopicolide has been quantified across various Phytophthora species and developmental stages. The 50% effective concentration (EC50) is a standard measure of a fungicide's potency. The following tables summarize the reported EC50 values for fluopicolide.

Table 1: EC50 Values of Fluopicolide for Inhibition of Mycelial Growth in Phytophthora Species

| Phytophthora Species | EC50 (µg/mL) | Reference(s) |

| P. capsici | 0.05 - 0.39 | |

| P. infestans | Not specified | |

| P. nicotianae | 0.12 ± 0.06 | |

| P. litchii | 0.131 ± 0.037 | |

| P. erythroseptica | 0.08 - 0.35 | |

| P. citrophthora | 0.04 | |

| P. syringae | 0.045 |

Table 2: EC50 Values of Fluopicolide for Inhibition of Other Developmental Stages in Phytophthora Species

| Phytophthora Species | Developmental Stage | EC50 (µg/mL) | Reference(s) |

| P. capsici | Zoospore Germination | 1.1 - 4.5 | |

| P. capsici | Sporangium Production | 0.3 - 9.0 | |

| P. nicotianae | Sporangial Formation | 0.15 | |

| P. nicotianae | Zoospore Germination | 0.16 | |

| P. capsici | Zoospore Motility | 0.1 - 1.0 (causes swelling and bursting) |

Experimental Protocols

This section details the key experimental methodologies used to investigate the effect of fluopicolide on spectrin-like proteins in Phytophthora.

Immunolocalization of Spectrin-Like Proteins

Immunofluorescence microscopy is a critical technique to visualize the delocalization of spectrin-like proteins in Phytophthora cells upon treatment with fluopicolide.

Protocol:

-

Cell Culture and Treatment: Grow Phytophthora hyphae or produce zoospores under standard laboratory conditions. Treat the cells with a desired concentration of fluopicolide (e.g., 10 ppm) for various time points (e.g., 3 minutes to 24 hours). Include an untreated control.

-

Fixation: Fix the cells with 4% paraformaldehyde in a stabilizing buffer for 30-60 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with phosphate-buffered saline (PBS) and then permeabilize the cell wall and membrane using a solution containing a cell wall-degrading enzyme (e.g., cellulase, β-1,3-glucanase) and a detergent (e.g., Triton X-100) for 15-30 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody that recognizes spectrin or spectrin-like proteins. The choice of antibody is critical, and it has been noted that some commercial anti-spectrin antibodies may cross-react with other proteins like Hsp70 in P. infestans. Therefore, antibody specificity must be carefully validated. Incubation is typically performed overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS to remove unbound primary antibody. Incubate with a fluorescently labeled secondary antibody (e.g., FITC- or Alexa Fluor-conjugated) that specifically binds to the primary antibody for 1-2 hours at room temperature in the dark.

-

Mounting and Visualization: Wash the cells again to remove unbound secondary antibody. Mount the cells on a microscope slide with an anti-fade mounting medium. Visualize the localization of the fluorescently labeled proteins using a confocal laser scanning microscope.

Western Blotting for Spectrin-Like Protein Detection

Western blotting is used to detect the presence and relative abundance of spectrin-like proteins in Phytophthora extracts.

Protocol:

-

Protein Extraction: Harvest Phytophthora mycelia or zoospores (treated with fluopicolide and untreated controls). Disrupt the cells by grinding in liquid nitrogen or using a bead beater in the presence of an ice-cold extraction buffer containing protease inhibitors to prevent protein degradation.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins. Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of total protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a molecular weight marker. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against spectrin-like proteins (as used in immunofluorescence) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system. The intensity of the bands can be quantified using densitometry software.

Visualization of Pathways and Workflows

Proposed Mechanism of Fluopicolide Action

Fluopicolide's mode of action involves a direct or indirect interaction that leads to the delocalization of spectrin-like proteins. This disruption of the sub-membrane cytoskeletal network results in compromised plasma membrane integrity.

Experimental Workflow for Immunolocalization

The following diagram illustrates the key steps in the immunofluorescence protocol to visualize the effect of fluopicolide.

Experimental Workflow for Western Blotting

This diagram outlines the process for detecting spectrin-like proteins in Phytophthora extracts via Western blotting.

Discussion and Future Directions

The delocalization of spectrin-like proteins by fluopicolide is a rapid and potent mechanism of action against Phytophthora species. This disruption of the cytoskeleton provides a clear explanation for the observed loss of plasma membrane integrity and subsequent cell death. The quantitative data presented in this guide highlight the effectiveness of fluopicolide at various life stages of the pathogen.

However, several key areas require further investigation. The precise molecular target of fluopicolide remains to be definitively identified. While spectrin-like proteins are clearly affected, it is not yet known if fluopicolide binds directly to these proteins or to an associated regulatory protein. Further research is also needed to fully elucidate the signaling pathways in which spectrin-like proteins participate in oomycetes. Understanding these pathways could reveal additional targets for novel fungicides.

The development of resistance to fluopicolide is a potential concern, and continued monitoring of Phytophthora populations is essential. Investigating the molecular basis of any emerging resistance will be critical for the long-term sustainable use of this important fungicide.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of fluopicolide's effect on spectrin-like proteins in Phytophthora. The compiled quantitative data, detailed experimental protocols, and visual representations of the mechanism and workflows offer a valuable resource for researchers. Further exploration into the precise molecular target of fluopicolide and the intricate signaling networks involving spectrin-like proteins will undoubtedly pave the way for the development of next-generation oomyceticides.

References

- 1. Cross-regulation of cytoskeleton and calcium signaling at plant-pathogen interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein α subunit suppresses sporangium formation through a serine/threonine protein kinase in Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic and general method for quantifying localization in microscopy images - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specificity of commercial anti-spectrin antibody in the study of fungal and Oomycete spectrin: cross-reaction with proteins other than spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of Fluopicolide: A Technical Guide

Introduction

Fluopicolide is a pioneering fungicide belonging to the acylpicolide chemical class, renowned for its exceptional efficacy against a broad spectrum of oomycete pathogens. These destructive organisms, including species of Phytophthora, Plasmopara, Pythium, and downy mildews, are responsible for significant economic losses in agriculture worldwide. Developed by Bayer CropScience and first commercialized in 2006, Fluopicolide introduced a novel mode of action that sets it apart from existing fungicides, making it a valuable tool in disease management and resistance mitigation strategies.[1] This technical guide provides an in-depth exploration of the discovery, chemical synthesis, biological activity, and unique mode of action of Fluopicolide, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

Fluopicolide, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, emerged from extensive research efforts to identify new chemical entities with potent and specific activity against oomycetes.[1] Its development was driven by the need to combat the growing issue of fungicide resistance to established chemical classes like phenylamides and strobilurins. Fluopicolide's distinct mode of action ensures it does not exhibit cross-resistance with these other fungicides, allowing for its effective use in integrated pest management (IPM) programs.[2]

Chemical Synthesis

The chemical synthesis of Fluopicolide is a multi-step process that involves the careful construction of its two key structural components: a 2,6-dichlorobenzoyl moiety and a substituted pyridine ring, which are ultimately linked via an amide bond.[3] The overall synthetic strategy is outlined below, followed by detailed experimental protocols for each key stage.

Synthetic Pathway Overview

The synthesis of Fluopicolide can be conceptually divided into the preparation of two key intermediates, which are then coupled in the final step.

Caption: General synthetic pathway for Fluopicolide.

Experimental Protocols

1. Synthesis of 2,6-Dichlorobenzoyl Chloride

-

Materials: 2,6-Dichlorobenzoic acid, Thionyl chloride (SOCl₂).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,6-dichlorobenzoic acid.

-

Slowly add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Heat the reaction mixture to reflux (around 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,6-dichlorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

2. Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine

This synthesis involves a two-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Step 2a: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine

-

Materials: 2,3-Dichloro-5-(trifluoromethyl)pyridine, Sodium cyanide (NaCN), a suitable solvent (e.g., propionitrile), and a phase-transfer catalyst (e.g., 4-(dimethylamino)pyridine).

-

Procedure:

-

Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-(dimethylamino)pyridine in propionitrile in a reaction vessel.

-

Heat the mixture to reflux and stir overnight.

-

Cool the reaction mixture to ambient temperature.

-

Prepare an aqueous solution of sodium cyanide and add it to the reaction mixture.

-

Stir the mixture for several hours at room temperature.

-

Dilute the reaction with water and separate the organic phase.

-

Wash the organic phase with water and dilute acid (e.g., 2M HCl), then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.[4]

-

-

-

Step 2b: Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine

-

Materials: 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine, Acetic acid, Raney Nickel catalyst, Hydrogen gas.

-

Procedure:

-

In a hydrogenation reactor, dissolve 2-cyano-3-chloro-5-(trifluoromethyl)pyridine in acetic acid.

-

Add Raney Nickel catalyst to the solution.

-

Pressurize the reactor with hydrogen gas to a low pressure.

-

Maintain the reaction at a specific temperature with stirring until the uptake of hydrogen ceases.

-

After the reaction is complete, filter off the catalyst.

-

The resulting solution contains 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, which can be used directly in the next step or further processed to isolate the free amine.

-

-

3. Synthesis of Fluopicolide (2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide)

-

Materials: 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine (or its acetate salt), 2,6-Dichlorobenzoyl chloride, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., toluene and water).

-

Procedure:

-

Prepare a biphasic solution of 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate in water and toluene.

-

At a controlled temperature (e.g., 20°C), add 2,6-dichlorobenzoyl chloride and an aqueous solution of sodium hydroxide in parallel over a period of time, keeping the internal temperature between 38°C and 43°C.

-

After the addition is complete, allow the reaction to proceed for a short period, then raise the temperature to approximately 80°C and stir.

-

Acidify the reaction mixture with hydrochloric acid to a pH of less than 1.

-

Separate the aqueous phase and wash the organic phase with water.

-

Adjust the pH of the organic phase to 5-5.5 with an aqueous sodium hydroxide solution and separate the aqueous phase again.

-

Cool the organic solution slowly to induce crystallization.

-

Filter the solid product, wash with pre-cooled toluene, and dry under vacuum to obtain Fluopicolide with high purity and yield.

-

Biological Activity and Fungicidal Spectrum

Fluopicolide is highly effective against a wide range of oomycete pathogens. Its activity has been demonstrated against various developmental stages of these pathogens, including mycelial growth, sporangium production, zoospore release, and cyst germination.

Quantitative Biological Data

The efficacy of Fluopicolide is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits a biological process by 50%.

| Pathogen Species | Developmental Stage | EC₅₀ (µg/mL) | Reference(s) |

| Phytophthora capsici | Mycelial Growth | 0.05 - 0.35 | |

| Zoospore Germination | 1.1 - 4.5 | ||

| Sporangium Production | 0.3 - 9.0 | ||

| Phytophthora infestans | Mycelial Growth | ~0.2 | |

| Pythium violae | Mycelial Growth | 0.4 - 1.7 | |

| Pythium ultimum | Mycelial Growth | ~0.4 | |

| Pythium sylvaticum | Mycelial Growth | ~0.16 | |

| Pseudoperonospora cubensis | Sporulation Inhibition | Median EC₅₀ ~1.55 | |

| Bremia lactucae | Disease Severity | ED₅₀ 0.000115 - 0.003318 |

Experimental Protocol for In Vitro Fungicidal Activity (Mycelial Growth Inhibition)

-

Materials: Pure culture of the target oomycete pathogen, appropriate culture medium (e.g., V8 juice agar or potato dextrose agar), Fluopicolide stock solution (dissolved in a suitable solvent like DMSO), sterile petri dishes.

-

Procedure:

-

Prepare a stock solution of Fluopicolide at a known concentration.

-

Prepare a series of dilutions of the Fluopicolide stock solution.

-

Incorporate the different concentrations of Fluopicolide into the molten culture medium before pouring it into petri dishes. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.

-

A control plate with the solvent alone should also be prepared.

-

Place a mycelial plug (of a standard diameter, e.g., 5 mm) from the edge of an actively growing culture of the target pathogen onto the center of each agar plate.

-

Incubate the plates at the optimal growth temperature for the pathogen in the dark.

-

Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value by plotting the percentage inhibition against the logarithm of the Fluopicolide concentration and fitting the data to a dose-response curve.

-

Mode of Action: Delocalization of Spectrin-Like Proteins

The unique mode of action of Fluopicolide involves the disruption of the cellular cytoskeleton, specifically by affecting spectrin-like proteins. In healthy oomycete cells, these proteins are typically localized at the cell periphery, contributing to the stability of the plasma membrane.

Upon treatment with Fluopicolide, these spectrin-like proteins become delocalized from the cell membrane and redistribute into the cytoplasm. This disruption of the cytoskeleton leads to a loss of membrane integrity, causing the cells, particularly the motile zoospores and growing hyphal tips, to swell and burst.

Signaling Pathway

Caption: Proposed mode of action of Fluopicolide.

Experimental Workflow: Immunolocalization of Spectrin-Like Proteins

The delocalization of spectrin-like proteins can be visualized using immunofluorescence microscopy.

Caption: Experimental workflow for immunolocalization.

Detailed Protocol for Immunolocalization

-

Materials: Oomycete culture (e.g., Phytophthora infestans), Fluopicolide, paraformaldehyde, Triton X-100, blocking solution (e.g., bovine serum albumin in phosphate-buffered saline), primary antibody (anti-spectrin), fluorescently labeled secondary antibody, mounting medium with an anti-fade agent, microscope slides and coverslips.

-

Procedure:

-

Cell Culture and Treatment: Grow the oomycete culture under appropriate conditions. Treat the culture with a specific concentration of Fluopicolide for a defined period. A control culture without Fluopicolide treatment should be processed in parallel.

-

Fixation: Fix the cells by adding a solution of paraformaldehyde in a suitable buffer and incubating for a specific time at room temperature.

-

Permeabilization: Wash the fixed cells with buffer and then permeabilize them with a solution containing a detergent like Triton X-100 to allow antibodies to access intracellular structures.

-

Blocking: Incubate the cells in a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., a rabbit anti-spectrin antibody) diluted in the blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) in the dark.

-

Mounting and Microscopy: Wash the cells to remove unbound secondary antibody. Mount the cells on a microscope slide with a mounting medium.

-

Imaging: Observe the cells under a fluorescence microscope using the appropriate filter sets for the chosen fluorophore. In control cells, fluorescence should be localized at the cell periphery, while in Fluopicolide-treated cells, a diffuse cytoplasmic fluorescence is expected.

-

Conclusion

Fluopicolide represents a significant advancement in the control of oomycete diseases in agriculture. Its novel mode of action, targeting the delocalization of spectrin-like proteins, provides an effective tool for managing pathogen populations, including those resistant to other fungicides. The chemical synthesis of Fluopicolide, while complex, has been optimized for large-scale production. A thorough understanding of its biological activity and the underlying molecular mechanisms is crucial for its responsible and sustainable use in crop protection. This technical guide provides a comprehensive overview of the key scientific and technical aspects of Fluopicolide, serving as a valuable resource for researchers and professionals in the agrochemical and life sciences sectors.

References

- 1. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

Unveiling the Molecular Target of Fluopicolide in Oomycetes: A Technical Guide

Introduction

Fluopicolide is a potent fungicide widely employed in agriculture for the control of diseases caused by oomycetes, a group of destructive plant pathogens. Its unique mode of action and efficacy against strains resistant to other fungicides have made it a valuable tool in disease management. This technical guide provides an in-depth exploration of the molecular target identification of Fluopicolide in oomycetes, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fungicides and oomycete biology.

The Evolving Understanding of Fluopicolide's Mode of Action

The journey to pinpoint the precise molecular target of Fluopicolide has been a compelling example of scientific inquiry, evolving from an initial hypothesis to a more definitive identification.

The Initial Hypothesis: Disruption of Spectrin-Like Proteins

Initial investigations into the mode of action of Fluopicolide suggested its involvement with the oomycete cytoskeleton. Biochemical and microscopy studies revealed that Fluopicolide treatment led to the delocalization of spectrin-like proteins.[1][2][3] Spectrin proteins are crucial components of the membrane skeleton, responsible for maintaining cell shape and integrity.[4] The observed disruption of these proteins in both hyphae and zoospores after Fluopicolide exposure led to the initial classification of the fungicide as a disruptor of spectrin-like protein localization.[3] This hypothesis was supported by the observed morphological changes in treated oomycetes, such as the swelling and rapid lysis of zoospores.

However, the existence of true spectrin homologs in oomycetes has been questioned, as genomic data has not revealed genes encoding for high-molecular-weight αβ-spectrin in these organisms. Further research using commercial anti-spectrin antibodies showed cross-reactivity with other proteins like elongation factor 2 and Hsp70 in Phytophthora infestans, suggesting that the initial immunolocalization results might have been misinterpreted.

The Current Understanding: Inhibition of Vacuolar H+-ATPase (V-ATPase)

More recent and definitive evidence has identified the vacuolar H+-ATPase (V-ATPase) as the primary molecular target of Fluopicolide in oomycetes. This discovery was the result of a combination of genetic and biochemical approaches.

The key breakthrough came from the analysis of Fluopicolide-resistant oomycete strains. By sequencing the genomes of resistant mutants of Phytophthora nicotianae and P. litchii, researchers identified consistent point mutations in the gene encoding subunit 'a' of the V-ATPase (VHA-a). Genetic transformation experiments, where the mutated VHA-a gene was introduced into sensitive wild-type strains, conferred resistance to Fluopicolide, thus confirming that this protein is the direct target.

V-ATPase is a highly conserved proton pump responsible for acidifying intracellular compartments, a process vital for numerous cellular functions, including protein trafficking, ion homeostasis, and nutrient uptake. By inhibiting V-ATPase, Fluopicolide disrupts these essential processes, leading to cell death.

Quantitative Data on Fluopicolide Efficacy and Resistance

The efficacy of Fluopicolide varies among different oomycete species. The following tables summarize key quantitative data regarding its activity and the levels of resistance observed in laboratory-generated mutants.

Table 1: In Vitro Efficacy of Fluopicolide against Various Oomycete Species

| Oomycete Species | EC50 (µg/mL) for Mycelial Growth Inhibition | Reference |

| Phytophthora nicotianae | 0.12 ± 0.06 | |

| Phytophthora capsici | 0.08 - 0.24 | |

| Phytophthora erythroseptica | 0.08 - 0.35 | |

| Phytophthora infestans | Mean: 2.7 - 5.0 (detached leaf assay) | |

| Phytophthora cinnamomi | 0.046 - 0.330 | |

| Phytophthora litchii | 0.131 ± 0.037 | |

| Pythium violae | Mean: 0.9 |

Table 2: Resistance Factors of Fluopicolide-Resistant Oomycete Mutants

| Oomycete Species | Method of Resistance Induction | Resistance Factor (RF) | Reference |

| Phytophthora litchii | Fungicide adaptation | >600 | |

| Phytophthora capsici | Screening of zoospores on amended media | Intermediate: 3.53 - 77.91; High: 2481.40 - 7034.79 | |

| Phytophthora capsici | Fungicide adaptation | 6.21 - 559.90 |

Experimental Protocols for Target Identification and Validation

The identification and validation of V-ATPase as the molecular target of Fluopicolide involved a series of sophisticated experimental procedures. This section provides a detailed overview of the key methodologies employed.

Generation of Fluopicolide-Resistant Mutants

The generation of resistant mutants is a critical first step in identifying the molecular target of a fungicide. Two primary methods have been successfully used for Fluopicolide:

-

Fungicide Adaptation: This method involves the continuous cultivation of oomycete mycelia on media containing gradually increasing concentrations of Fluopicolide. This selection pressure allows for the emergence and isolation of resistant individuals.

-

Screening of Zoospores on Fungicide-Amended Media: A large population of zoospores is plated on a medium containing a selective concentration of Fluopicolide (e.g., 5 µg/mL or 100 µg/mL). Only zoospores with spontaneous mutations conferring resistance will be able to germinate and grow, allowing for their isolation and further characterization.

Identification of Resistance-Conferring Mutations

Once stable resistant mutants are obtained, the next step is to identify the genetic basis of the resistance.

-

Genomic DNA Sequencing: The entire genomes or specific candidate genes of both the wild-type sensitive strains and the resistant mutants are sequenced. By comparing the sequences, researchers can identify single nucleotide polymorphisms (SNPs) or other mutations that are consistently present in the resistant strains. In the case of Fluopicolide, this approach led to the identification of point mutations in the VHA-a gene.

Target Validation through Genetic Transformation

To definitively prove that a specific mutation in a candidate gene is responsible for resistance, the mutated gene is introduced into a sensitive wild-type strain.

-

Oomycete Transformation: Oomycete transformation can be achieved through several methods, with Agrobacterium-mediated transformation (AMT) and polyethylene glycol (PEG)-mediated protoplast transformation being the most common.

-

Vector Construction: A plasmid vector is constructed containing the mutated candidate gene (e.g., VHA-a with the identified point mutation) and a selectable marker gene (e.g., conferring resistance to an antibiotic like G418 or hygromycin B).

-

Transformation: The vector is introduced into oomycete protoplasts or zoospores.

-

Selection and Verification: Transformed individuals are selected on a medium containing the appropriate antibiotic. Successful transformation and expression of the mutated gene are then verified. If the transformed strain exhibits resistance to Fluopicolide, it confirms that the mutated gene is indeed the target.

-

Biochemical Assays

Biochemical assays are crucial for demonstrating the direct inhibitory effect of Fluopicolide on the activity of the target protein.

-

V-ATPase Activity Assay: The activity of V-ATPase can be measured by quantifying the rate of ATP hydrolysis. A common method is a coupled spectrophotometric assay.

-

Membrane Vesicle Isolation: Vacuolar membrane vesicles enriched in V-ATPase are isolated from oomycete mycelia.

-

Assay Principle: The hydrolysis of ATP by V-ATPase is coupled to the oxidation of NADH through the enzymes pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.

-

Inhibition Measurement: The assay is performed in the presence and absence of various concentrations of Fluopicolide to determine its inhibitory effect on V-ATPase activity and to calculate the IC50 value.

-

Molecular Docking

Computational methods like molecular docking can provide insights into the binding interaction between Fluopicolide and its target protein.

-

Homology Modeling: A three-dimensional model of the oomycete VHA-a protein is generated based on the known structures of homologous proteins.

-

Docking Simulation: Fluopicolide is computationally "docked" into the predicted binding site of the VHA-a model. The simulation calculates the binding energy and identifies the key amino acid residues involved in the interaction. This can help to explain why specific mutations in VHA-a lead to resistance by altering the binding affinity of Fluopicolide.

Visualizing the Molecular Interactions and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action, the experimental workflow for target identification, and the logical relationships involved.

Figure 1: Proposed mechanism of action of Fluopicolide in oomycetes.

Figure 2: Experimental workflow for the identification and validation of Fluopicolide's molecular target.

Figure 3: Logical relationship between Fluopicolide, its target, and the development of resistance.

Conclusion

The identification of vacuolar H+-ATPase as the molecular target of Fluopicolide represents a significant advancement in our understanding of this important fungicide. This knowledge not only clarifies its mode of action but also provides a molecular basis for the observed resistance mechanisms. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers working on the development of new fungicides, the management of fungicide resistance, and the fundamental biology of oomycetes. The continued study of the interaction between Fluopicolide and V-ATPase will undoubtedly lead to further insights and innovations in the field of crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A new mode of action for fluopico... | Archive ouverte UNIGE [archive-ouverte.unige.ch]

- 4. Specificity of commercial anti-spectrin antibody in the study of fungal and Oomycete spectrin: cross-reaction with proteins other than spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluopicolide: Chemical Structure, Properties, and Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopicolide is a novel fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against a broad spectrum of oomycete pathogens. Its unique mode of action, involving the disruption of spectrin-like proteins and inhibition of V-ATPase, makes it a valuable tool in disease management strategies, particularly against pathogens resistant to other fungicide classes. This technical guide provides a comprehensive overview of fluopicolide, detailing its chemical structure, physicochemical properties, fungicidal activity, and experimental protocols for its synthesis, analysis, and efficacy evaluation.

Chemical Structure and Properties

Fluopicolide, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, possesses a distinct molecular architecture responsible for its biological activity.[1][2]

Chemical Structure:

Table 1: Chemical and Physical Properties of Fluopicolide

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide | [1][2] |

| CAS Number | 239110-15-7 | [1] |

| Molecular Formula | C₁₄H₈Cl₃F₃N₂O | |

| Molecular Weight | 383.58 g/mol | |

| Appearance | Beige solid/Fine crystalline beige powder | |

| Odor | No particular odor | |

| Melting Point | 149-150 °C | |

| Boiling Point | Decomposes at ~320 °C | |

| Density | 1.65 g/cm³ | |

| Vapor Pressure | 6.0 x 10⁻⁹ mm Hg at 25 °C | |

| Water Solubility | 2.80 mg/L at 20 °C (pH 7) | |

| logP (Kow) | 3.26 (pH 7.8, 22 °C) | |

| pKa | No evidence of ionization in the pH range of 1.9 to 9.8 |

Table 2: Solubility of Fluopicolide in Organic Solvents at 20 °C

| Solvent | Solubility (g/L) |

| Acetone | 74.7 |

| Dichloromethane | 126 |

| Dimethyl sulfoxide | 183 |

| Ethyl acetate | 37.7 |

| Ethanol | 19.2 |

| n-Hexane | 0.20 |

| Toluene | 20.5 |

Fungicidal Properties

Mode of Action

Fluopicolide exhibits a novel mode of action, distinguishing it from other oomycete fungicides. It primarily targets the cytoskeleton of the pathogen by affecting spectrin-like proteins. This interaction leads to the delocalization of these proteins from the cell membrane, disrupting cell structure and integrity, which ultimately results in cell lysis. More recent studies have also identified the vacuolar H+-ATPase (V-ATPase) as a specific target of fluopicolide in oomycetes. The inhibition of V-ATPase disrupts proton transport and pH homeostasis, further contributing to the fungicidal effect. This dual-site action contributes to its high efficacy and low risk of cross-resistance with other fungicide classes.

References

Fluopicolide's Impact on Zoospore Motility and Cyst Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopicolide is a potent oomyceticide with a unique mode of action that disrupts critical stages of the pathogen's life cycle, including zoospore motility and cyst germination. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying fluopicolide's efficacy. Recent research has identified the vacuolar H+-ATPase (V-ATPase) subunit a as the primary molecular target of fluopicolide. Inhibition of V-ATPase leads to a cascade of downstream effects, most notably the delocalization of spectrin-like proteins, which are essential for maintaining the integrity of the cytoskeleton and plasma membrane. This disruption culminates in the rapid cessation of zoospore motility, abnormal swelling, lysis, and the inhibition of cyst germination. This guide summarizes the key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Quantitative Impact of Fluopicolide on Oomycete Development

Fluopicolide demonstrates significant inhibitory activity against various developmental stages of oomycetes, particularly Phytophthora species. The following table summarizes the effective concentration (EC50) values of fluopicolide required to inhibit mycelial growth, zoospore germination, and zoospore production by 50%.

| Oomycete Species | Developmental Stage | EC50 (mg/L) | Reference(s) |

| Phytophthora capsici | Mycelial Growth | 0.22 | [1] |

| Zoospore Germination | 2.08 | [1] | |

| Zoospore Production | 0.10 | [2] | |

| Phytophthora capsici (metalaxyl-sensitive) | Mycelial Growth | 0.245 | [1] |

| Phytophthora capsici (metalaxyl-resistant) | Mycelial Growth | 0.222 | [1] |

| Phytophthora infestans | Mycelial Growth (Mean) | 0.53 - 2.57 |

Note: EC50 values can vary between different isolates and experimental conditions.

Mechanism of Action: From V-ATPase Inhibition to Cytoskeletal Collapse

The primary mode of action of fluopicolide is the inhibition of the vacuolar H+-ATPase (V-ATPase) subunit a. This enzyme is crucial for maintaining intracellular pH homeostasis and energizing various transport processes across vacuolar and endosomal membranes.

Proposed Signaling and Mechanistic Pathway

Inhibition of V-ATPase by fluopicolide is hypothesized to trigger a series of events leading to the observed effects on zoospores and cysts. The disruption of proton transport across vacuolar membranes likely leads to an ionic imbalance and pH dysregulation within the cytoplasm. This, in turn, affects the stability and localization of spectrin-like proteins, which are critical components of the cytoskeleton that anchor it to the plasma membrane. The delocalization of these proteins results in a loss of membrane integrity and cytoskeletal structure, causing the rapid swelling and lysis of zoospores and preventing the successful germination of cysts.

References

A Technical Guide to the Systemic and Translaminar Activity of Fluopicolide in Plants

Executive Summary: Fluopicolide is a modern fungicide belonging to the acylpicolide chemical class, specifically targeting oomycete pathogens, which are responsible for devastating plant diseases like late blight and downy mildew.[1][2] Its efficacy is rooted in a combination of a unique biochemical mode of action and favorable mobility characteristics within the plant. Fluopicolide exhibits both translaminar and acropetal systemic activity, allowing for the protection of untreated leaf surfaces and new growth.[2][3] The primary mode of action involves the rapid delocalization of spectrin-like proteins from the cell membrane, leading to a loss of membrane integrity and cell lysis, particularly in motile zoospores.[4] This guide provides an in-depth analysis of the mobility, metabolism, and fungicidal activity of Fluopicolide, supported by quantitative data and detailed experimental methodologies, to serve as a comprehensive resource for researchers and plant protection professionals.

Introduction to Fluopicolide

Fluopicolide, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, is a specialized fungicide developed for the control of a wide spectrum of oomycete diseases. It is effective against pathogens such as Phytophthora, Plasmopara, Pseudoperonospora, and Bremia species. A key feature of Fluopicolide is its mobility within plant tissues. It is classified as a locally systemic and translaminar fungicide. Upon application, it penetrates the leaf cuticle and moves through the xylem to distal parts of the plant in an acropetal (upward) direction, but it does not translocate basipetally towards the roots. This ensures the protection of newly developing tissues post-application.

Biochemical Mode of Action

Fluopicolide's efficacy stems from a novel mode of action that disrupts the cellular integrity of oomycetes. This mechanism is distinct from other major fungicide classes, making it a valuable tool for resistance management programs.

Delocalization of Spectrin-Like Proteins

The most well-documented effect of Fluopicolide is its ability to interfere with the cytoskeleton of the pathogen. Specifically, it causes a rapid delocalization of spectrin-like proteins. In healthy oomycete cells, these proteins are typically located at the cell periphery, where they are believed to form a network that stabilizes the plasma membrane.

Upon treatment with Fluopicolide, a swift redistribution of these spectrin-like proteins from the membrane into the cytoplasm is observed, occurring within minutes. This disruption of the membrane-stabilizing network leads to a loss of membrane integrity. The consequence is particularly dramatic in zoospores, which swell rapidly and lyse (burst). This action effectively halts crucial stages of the pathogen's life cycle, including zoospore motility and release, cyst germination, and mycelial growth.

Plant Mobility and Translocation

The movement of Fluopicolide within the plant is a critical aspect of its protective capabilities. It combines translaminar and systemic properties to provide thorough coverage.

Translaminar Activity

Translaminar, or "local systemic," activity describes the process where a fungicide is absorbed by the leaf surface it contacts and moves through the leaf tissue to the opposite, untreated surface. This ensures that pathogens feeding or attempting to germinate on the underside of the leaf are controlled even if only the top surface was sprayed. Fluopicolide is recognized for its translaminar properties.

Systemic Activity

Fluopicolide is also systemic, meaning it is absorbed and translocated within the plant's vascular system. Its movement is primarily acropetal, through the xylem, which transports water and nutrients upwards from the roots. This means that after foliar application, Fluopicolide moves towards the tips of stems and leaves, protecting new growth that emerges after treatment. Studies have also shown that when applied to the soil, Fluopicolide can be absorbed by the roots and translocated to the stems and leaves. However, it does not exhibit significant basipetal (downward) movement in the phloem.

Quantitative Analysis of Fluopicolide in Planta

Metabolism and dissipation studies provide quantitative insights into the behavior of Fluopicolide following application.

Uptake and Metabolism

Studies using radiolabeled Fluopicolide have shown that after foliar application, the parent compound remains the major component of the total radioactive residue (TRR) in various crops. Metabolism occurs slowly, primarily through the hydrolysis of the amide bond to form metabolites M-01 (2,6-dichlorobenzamide, also known as BAM) and M-02 (3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid), and to a lesser extent, hydroxylation to form M-06. Higher levels of metabolites are generally observed following soil application, indicating uptake from the soil.

Table 1: Metabolism of Fluopicolide in Various Crops

| Crop | Application Method | Plant Part | % TRR as Parent Fluopicolide | Major Metabolites (% TRR) |

|---|---|---|---|---|

| Grapes | Foliar | Berries | 87 - 95% | M-01 (1.3-2.8%), M-02 (0.6-2.0%), M-06 (0.1-1.0%) |

| Lettuce | Foliar | Leaves | 96% | M-01 (1.3%), M-02 (0.6%) |

| Lettuce | Soil Drench | Leaves | 72% | M-01 (up to 25%), M-02 (up to 26%) |

| Potato | Foliar | Tubers | 51 - 70% | M-01 (up to 25.4%), M-02 (up to 2.0%) |

Dissipation and Residues

The persistence of Fluopicolide on and in plant tissues is described by its dissipation half-life. This value can vary depending on the crop, environmental conditions, and application method.

Table 2: Dissipation Half-Life of Fluopicolide in Plants

| Crop | Half-Life (days) |

|---|---|

| General (reported) | 8.16 |

| Cucumber | 2.0 - 3.3 |

| Tomato | 2.31 - 2.58 |

In Vitro Efficacy Data

The biological activity of Fluopicolide has been quantified against various developmental stages of key oomycete pathogens. It is particularly potent against the motile zoospore stage.

Table 3: In Vitro Efficacy of Fluopicolide against Phytophthora capsici

| Life Stage | Parameter | Concentration / Value |

|---|---|---|

| Mycelial Growth | Mean EC₅₀ | 0.17 µg/mL |

| Zoospore Motility | Inhibition observed | As low as 0.01 µg/mL |

| Zoospore Lysis | Occurs after motility loss | 0.1 - 10 µg/mL |

| Zoospore Production | Median EC₅₀ | 0.10 mg/L |

| Zoospore Germination | Sensitivity | ≤10 mg/L |

Key Experimental Protocols

Reproducible and standardized methods are essential for evaluating the activity of fungicides. The following sections outline protocols for key experiments related to Fluopicolide's mode of action and mobility.

Protocol for Plant Metabolism Study using Radiotracers

This protocol is designed to quantify the uptake, translocation, and metabolism of Fluopicolide in a target plant species.

-

Synthesis of Radiolabeled Compound: Synthesize Fluopicolide with a ¹⁴C label, typically in either the phenyl or pyridyl ring, to allow for the tracking of metabolites from either part of the molecule.

-

Plant Cultivation: Grow test plants (e.g., potato, lettuce) under controlled, simulated field conditions.

-

Application: Apply the ¹⁴C-Fluopicolide, formulated as a suspension concentrate (SC), to the foliage or soil at a rate equivalent to the desired field application rate.

-

Sample Collection: Harvest plant tissues at various time intervals post-application (e.g., 0, 7, 14, and 21 days).

-

Sample Processing:

-

Perform a surface wash of the harvested tissue using a solvent like acetonitrile to recover unabsorbed residues.

-

Homogenize the washed tissue and perform an exhaustive extraction with acetonitrile/water.

-

Determine total radioactivity in washes, extracts, and the remaining plant matrix (non-extractable residues) using Liquid Scintillation Counting (LSC).

-

-

Analysis and Identification:

-

Profile the radioactive components in the extracts using High-Performance Liquid Chromatography (HPLC) with a radiometric detector.

-

Identify the parent compound and metabolites by co-chromatography with reference standards and confirm structures using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Protocol for Immunofluorescence Staining of Spectrin-Like Proteins

This method visualizes the subcellular localization of spectrin-like proteins in oomycetes in response to Fluopicolide treatment.

-

Pathogen Culture: Grow the oomycete (e.g., Phytophthora infestans) in a suitable liquid or solid medium to produce mycelia and zoospores.

-

Treatment: Treat the fungal cells with a working concentration of Fluopicolide (e.g., 10 µg/mL) and an untreated control for a short duration (e.g., 3 to 30 minutes).

-

Fixation: Fix the cells with a solution like 4% paraformaldehyde in a phosphate-buffered saline (PBS) to preserve cellular structures.

-

Permeabilization: Gently permeabilize the cell walls and membranes using an enzyme cocktail (e.g., cellulase, driselase) and a detergent (e.g., Triton X-100) to allow antibody access.

-

Blocking: Incubate the cells in a blocking buffer (e.g., PBS with Bovine Serum Albumin) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody raised against a spectrin-like protein.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) that specifically binds to the primary antibody.

-

Microscopy: Mount the stained cells on a microscope slide and visualize using a fluorescence or confocal microscope. Compare the localization of the fluorescent signal in treated versus untreated cells.

Conclusion

Fluopicolide stands out as a highly effective oomycete fungicide due to its dual attributes of a unique biochemical target and advantageous plant mobility. Its translaminar and xylem-systemic properties ensure comprehensive protection of plant tissues, including those not directly sprayed and new apical growth. The mode of action, characterized by the rapid delocalization of spectrin-like proteins and subsequent loss of membrane integrity, is potent against multiple stages of the pathogen life cycle. This distinct mechanism provides an essential tool for managing oomycete populations and mitigating the development of resistance to other fungicide classes. The detailed data and protocols presented in this guide offer a foundational resource for further research and the strategic deployment of Fluopicolide in integrated pest management programs.

References

Fluopicolide's Fate in Soil: A Technical Examination of Degradation Pathways and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of fluopicolide, a systemic fungicide, in the soil environment. It details the formation and decline of its principal metabolites under various conditions, summarizes key quantitative data from laboratory and field studies, and outlines the experimental protocols employed in these assessments. This information is critical for environmental risk assessment and the development of sustainable agricultural practices.

Aerobic Soil Degradation Pathway

Under aerobic conditions, the primary route of fluopicolide degradation in soil is initiated by microbial activity. The proposed pathway involves an initial oxidation step, followed by cleavage of the molecule. Fluopicolide is oxidized to form the metabolite M-03, which is then cleaved to yield two primary metabolites: 2,6-dichlorobenzamide (BAM or M-01), containing the phenyl ring, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA or M-02), containing the pyridyl ring.[1] Ultimately, the degradation process can lead to the mineralization of these metabolites into carbon dioxide (CO2).[2]

The degradation of fluopicolide itself is a slow process, leading to its classification as persistent in soil.[2] The half-life for the disappearance of the parent compound in soil under aerobic laboratory conditions is estimated to be greater than 200 days.[2] However, field studies have shown a wider range of dissipation times.

Below is a diagram illustrating the aerobic degradation pathway of fluopicolide in soil.

Quantitative Analysis of Aerobic Degradation

The dissipation of fluopicolide and the formation and decline of its metabolites have been quantified in numerous laboratory and field studies. The following tables summarize the dissipation time (DT50) values for fluopicolide and its major metabolites.

Table 1: Laboratory Aerobic Soil DT50 Values for Fluopicolide and its Metabolites [1]

| Compound | Common Name | DT50 Range (days) | Geometric Mean DegT50 (days) (normalized to 20°C & pF2) |

| Fluopicolide | - | 47.7 - 1290 | 181.6 |

| M-01 | BAM | 135.9 - 3461 | 569.5 |

| M-02 | PCA | 0.7 - 4.4 | 1.6 |

| M-03 | - | 0.1 - 62.6 | 17.9 (pH <6) / 0.19 (pH ≥ 6) |

| M-05 | - | 5.6 - 172.1 | 25.2 |

| M-10 | - | 3.6 - 1000 | 35.4 |

| M-11/M-12 | - | 31.7 - 242.5 | 87.6 |

| M-13 | - | 13.3 - 48.4 | 20.7 |

| M-14 | - | 4.9 - 21.7 | 9.4 |

| M-15 | - | 102.7 - 113.2 | 144.8 |

| M-20 | - | 2.0 - 144.7 | 6.1 |

Table 2: Field Soil DT50 Values for Fluopicolide and Metabolite M-01

| Compound | Common Name | DT50 Range (days) |

| Fluopicolide | - | 28 - 403 |

| M-01 | BAM | 133 - 344 |

Anaerobic Soil Degradation

Information on the anaerobic degradation of fluopicolide in soil is less abundant. However, studies suggest that degradation also proceeds under anaerobic conditions, although the rate may differ from aerobic conditions. The primary metabolites, M-01 and M-02, are also expected to be formed under anaerobic conditions. Further research is required to fully elucidate the anaerobic degradation pathway and kinetics.

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis: Fluopicolide is considered to be stable to hydrolysis in soil, indicating that this abiotic degradation process does not significantly contribute to its breakdown.

Experimental Protocols

The methodologies employed in studying fluopicolide degradation in soil generally follow established guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.

Aerobic and Anaerobic Soil Metabolism Studies (based on OECD 307)

A typical experimental setup for these studies is as follows:

-

Test System: Soil samples are collected from relevant agricultural areas, characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Radiolabeled ([14C]) fluopicolide is applied to the soil samples at a concentration relevant to typical agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, the soil is flooded, and the system is maintained under an inert atmosphere (e.g., nitrogen).

-

Sampling: Samples are collected at various time intervals over the study period (e.g., up to 120 days or longer).

-

Extraction: Fluopicolide and its metabolites are extracted from the soil samples using appropriate organic solvents (e.g., acetonitrile, methanol).

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Mineralization and Bound Residues: Evolved 14CO2 is trapped to quantify mineralization. Non-extractable (bound) residues remaining in the soil are determined by combustion analysis.

Below is a workflow diagram for a typical soil metabolism study.

Sample Preparation and Analytical Methods

A common and effective method for the extraction and cleanup of fluopicolide and its metabolites from soil samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Typical QuEChERS and LC-MS/MS Protocol:

-

Extraction: A representative soil sample is homogenized and extracted with acetonitrile. For soil samples, the addition of water may be necessary to improve extraction efficiency.

-

Salting Out: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up by adding a sorbent mixture, typically containing primary secondary amine (PSA) to remove organic acids and other interfering matrix components, and C18 to remove nonpolar interferences.

-

Analysis by LC-MS/MS: The final extract is analyzed by LC-MS/MS.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for separation.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of fluopicolide and its metabolites.

-

Table 3: Example LC-MS/MS Parameters for Fluopicolide and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Fluopicolide | 383.0 | 175.0 | 347.0 |

| M-01 (BAM) | 190.0 | 155.0 | 77.0 |

| M-02 (PCA) | 226.0 | 182.0 | 162.0 |

Conclusion

The degradation of fluopicolide in soil is a complex process influenced by microbial activity, soil properties, and environmental conditions. The primary aerobic pathway leads to the formation of the main metabolites M-01 (BAM) and M-02 (PCA) via an oxidized intermediate (M-03). Fluopicolide and its metabolite M-01 are considered persistent in the soil environment. While abiotic processes like hydrolysis are not significant, photolysis on the soil surface can contribute to its degradation. Standardized experimental protocols, such as OECD Guideline 307, coupled with advanced analytical techniques like LC-MS/MS, are essential for accurately assessing the environmental fate of fluopicolide and ensuring its safe and sustainable use in agriculture. Further research into the anaerobic degradation pathway and the photolysis on soil surfaces will provide a more complete understanding of its environmental behavior.

References

Fluopicolide: A Comprehensive Technical Guide on its Environmental Fate and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopicolide is a systemic fungicide belonging to the acylpicolide chemical class. It is effective against a range of oomycete pathogens, which cause diseases such as late blight and downy mildew in various crops.[1][2] Its unique mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining membrane stability in these pathogens.[1][3] This guide provides an in-depth technical overview of the environmental fate and toxicological profile of fluopicolide, presenting key data in a structured format, detailing experimental methodologies, and illustrating important pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of fluopicolide is presented in Table 1. This data is crucial for predicting its environmental transport and partitioning.

Table 1: Physicochemical Properties of Fluopicolide

| Property | Value | Reference |

| IUPAC Name | 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide | |

| CAS Number | 239110-15-7 | |

| Molecular Formula | C₁₄H₈Cl₃F₃N₂O | |

| Molecular Weight | 383.59 g/mol | |

| Appearance | Beige solid | |

| Melting Point | 149 °C | |

| Water Solubility (20 °C) | 2.80 mg/L (at pH 7) | |

| Vapor Pressure (25 °C) | 6.0 x 10⁻⁹ mm Hg | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.26 (at pH 7.8, 22 °C) | |

| Henry's Law Constant | 1.1 x 10⁻⁹ atm·m³/mol (estimated) | |

| pKa | No evidence of ionization between pH 1.9 and 9.8 |

Environmental Fate

The environmental fate of fluopicolide is characterized by its persistence in soil and its degradation into several metabolites.

Degradation

Fluopicolide is stable to hydrolysis but is susceptible to photolytic and microbial degradation. The primary degradation pathway in soil is aerobic metabolism, leading to the formation of two major metabolites: 2,6-dichlorobenzamide (M-01 or BAM) and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (M-02). The half-life of fluopicolide in soil can be quite long, with estimates often exceeding 200 days, indicating its persistence. In aerobic aquatic systems, fluopicolide tends to partition from the water to the sediment, where it degrades slowly.

Figure 1: Proposed Degradation Pathway of Fluopicolide

Caption: Proposed metabolic degradation pathway of Fluopicolide.

Mobility

With Koc values ranging from 83 to 373, fluopicolide is expected to have moderate to high mobility in soil. However, its low water solubility can limit its potential for leaching. The major degradate, M-01 (BAM), is more mobile than the parent compound.

Table 2: Environmental Fate Data for Fluopicolide

| Parameter | Value | Conditions | Reference |

| Soil Metabolism | |||

| Aerobic Half-Life (DT₅₀) | > 200 days (persistent) | Laboratory studies | |

| Aerobic Half-Life (DT₅₀) | 413 days (mean) | Laboratory studies | |

| Field Half-Life (DT₅₀) | 35 - 63 days | Cucumber field ecosystem | |

| Major Metabolites | M-01 (BAM), M-02 | Aerobic soil | |

| Aquatic Fate | |||

| Hydrolysis | Stable | pH 5, 7, 9 | |

| Aqueous Photolysis Half-Life | Slow degradation, 83.6% remaining after 31 days | pH 7 buffer, artificial light | |

| Water-Sediment System DT₅₀ | 699 - 866 days (aerobic) | Laboratory study | |

| Mobility | |||

| Kₒc | 83 - 373 | ||

| Log Kₒw | 3.26 | pH 7.8, 22 °C | |

| Bioconcentration | |||

| BCF (whole fish) | 111x |

Toxicology Profile

Fluopicolide generally exhibits low acute toxicity to mammals but can be toxic to aquatic organisms.

Mammalian Toxicology

The acute oral LD₅₀ of fluopicolide in rats is greater than 5000 mg/kg body weight, indicating low acute toxicity. Subchronic and chronic studies have identified the liver as a primary target organ in rats, mice, and dogs, with effects including increased liver weights and microscopic changes. Kidney and thyroid effects have also been observed in rats. Fluopicolide is not considered to be neurotoxic, carcinogenic, or mutagenic.

The metabolite M-01 (BAM) has shown higher acute toxicity than the parent compound in some studies.

Table 3: Mammalian Toxicology of Fluopicolide

| Study Type | Species | Endpoint | Value | Reference |

| Acute Oral LD₅₀ | Rat | LD₅₀ | > 5000 mg/kg bw | |

| Acute Dermal LD₅₀ | Rat | LD₅₀ | > 5000 mg/kg bw | |

| Acute Inhalation LC₅₀ (4h) | Rat | LC₅₀ | > 5.16 mg/L | |

| 90-day Oral Toxicity | Rat | NOAEL | 15.0 mg/kg bw/day | |

| 2-year Chronic Toxicity/Carcinogenicity | Rat | NOAEL | 31.5 mg/kg/day | |

| Developmental Toxicity | Rabbit | Maternal NOAEL | 20 mg/kg/day | |

| Developmental Toxicity | Rabbit | Developmental LOAEL | 60 mg/kg/day | |

| 2-Generation Reproduction | Rat | Parental NOAEL | 25.5 mg/kg bw/day |

Ecotoxicology

Fluopicolide is classified as highly to moderately toxic to freshwater and estuarine/marine fish. It is moderately toxic to freshwater invertebrates.

Table 4: Ecotoxicology of Fluopicolide

| Organism | Test Type | Endpoint | Value | Reference |

| Fish | ||||

| Rainbow Trout (Oncorhynchus mykiss) | 96h Acute | LC₅₀ | 349 µg/L | |

| Aquatic Invertebrates | ||||

| Daphnia magna | 48h Acute | EC₅₀ | > 1700 µg/L | |

| Daphnia magna | 21-day Chronic | NOAEC (reproduction) | 0.19 mg a.i./L | |

| Algae | ||||

| Marine Diatom | Most sensitive non-vascular aquatic plant | |||

| Birds | ||||

| Bobwhite Quail | Chronic Reproduction | Significant reductions in multiple reproductive endpoints at 1020 mg a.i./kg diet | ||

| Mallard Duck | 5-day Dietary | LC₅₀ | > 5790 mg a.i./kg diet |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the typical methodologies used in the environmental fate and toxicology studies of fluopicolide.

Environmental Fate Studies

Figure 2: Workflow for Soil Degradation Study

Caption: A typical experimental workflow for an aerobic soil metabolism study.

Aerobic Soil Metabolism (based on OECD Guideline 307)

-

Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance: ¹⁴C-labeled fluopicolide (either phenyl or pyridyl ring labeled) is used to trace its degradation.

-

Application: The test substance is applied to the soil samples at a concentration relevant to field application rates.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air exchange.

-

Sampling: Duplicate or triplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

-

Extraction: Soil samples are extracted with a suitable solvent, typically acetonitrile/water.

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) to separate, identify, and quantify fluopicolide and its degradation products.

-

Data Analysis: The dissipation kinetics of fluopicolide and the formation and decline of metabolites are modeled to calculate the half-life (DT₅₀).

Toxicology Studies

Figure 3: Workflow for Acute Fish Toxicity Test

Caption: A generalized workflow for a fish acute toxicity test.

Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Test Species: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.

-

Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in a controlled environment with respect to temperature, light cycle, and water quality (pH, dissolved oxygen).

-

Test Concentrations: A range of concentrations of fluopicolide, typically in a geometric series, and a control group are used.

-

Exposure: Fish are exposed to the test concentrations for a period of 96 hours. The test can be static, semi-static (with renewal of the test solution), or flow-through.

-

Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The concentration that is lethal to 50% of the test population (LC₅₀) is calculated using appropriate statistical methods.

Chronic Toxicity Test on Daphnia magna (based on OECD Guideline 211)

-

Test Organism: The freshwater invertebrate Daphnia magna is used.

-

Test Duration: The test is conducted over a 21-day period, covering a significant portion of the daphnid lifespan.

-

Endpoints: The primary endpoints are survival and reproduction (number of offspring produced per surviving adult).

-

Test Conditions: The test is performed under controlled laboratory conditions (temperature, photoperiod, and feeding regime).

-

Test Concentrations: A range of fluopicolide concentrations and a control are tested.

-